1-Pentyl-1H-pyrazole

Thermochemistry LOHC Benchmark Properties

1-Pentyl-1H-pyrazole (CAS 5391-48-0), also designated as 1-pentylpyrazole, is an N-alkyl-substituted pyrazole derivative characterized by a linear five-carbon alkyl chain attached to the N1 position of the pyrazole ring. This compound belongs to the broader class of N-alkylpyrazoles, which serve as versatile building blocks in medicinal chemistry and agrochemical development, as well as being investigated as potential liquid organic hydrogen carriers (LOHCs).

Molecular Formula C8H14N2
Molecular Weight 138.21 g/mol
CAS No. 5391-48-0
Cat. No. B14737713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Pentyl-1H-pyrazole
CAS5391-48-0
Molecular FormulaC8H14N2
Molecular Weight138.21 g/mol
Structural Identifiers
SMILESCCCCCN1C=CC=N1
InChIInChI=1S/C8H14N2/c1-2-3-4-7-10-8-5-6-9-10/h5-6,8H,2-4,7H2,1H3
InChIKeyGEPBNSNQBGDCTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Pentyl-1H-pyrazole (CAS 5391-48-0): Procurement-Grade N-Alkyl Heterocycle for Thermodynamic Benchmarking and Synthetic Applications


1-Pentyl-1H-pyrazole (CAS 5391-48-0), also designated as 1-pentylpyrazole, is an N-alkyl-substituted pyrazole derivative characterized by a linear five-carbon alkyl chain attached to the N1 position of the pyrazole ring [1]. This compound belongs to the broader class of N-alkylpyrazoles, which serve as versatile building blocks in medicinal chemistry and agrochemical development, as well as being investigated as potential liquid organic hydrogen carriers (LOHCs) [2]. The pentyl substituent confers distinct physicochemical properties relative to shorter-chain homologs, including modified lipophilicity and vaporization thermodynamics, rendering this specific chain length of interest for structure-property relationship studies and as a reference standard in thermochemical benchmarking campaigns [1][2].

Why 1-Pentyl-1H-pyrazole Cannot Be Substituted with 1-Butyl-1H-pyrazole or Other N-Alkyl Homologs


Alkyl chain length in N-substituted pyrazoles directly modulates vapor pressure, vaporization enthalpy, and lipophilicity—parameters that critically govern both experimental reproducibility in thermochemical studies and physicochemical behavior in synthetic applications. Substituting 1-pentyl-1H-pyrazole with 1-butyl-1H-pyrazole or 1-hexyl-1H-pyrazole introduces deviations in these properties that cannot be normalized through simple correction factors, as the relationship between chain length and thermodynamic parameters is non-linear and compound-specific [1]. Furthermore, the alkyl chain length influences the regioselectivity of subsequent functionalization reactions; as demonstrated in systematic N-substitution studies, steric effects from the N-alkyl group alter the electronic environment of the pyrazole ring, affecting both NMR chemical shift signatures and reactivity profiles in downstream derivatization [2][3]. Generic substitution without validation therefore risks compromising data comparability across studies and altering synthetic outcomes in multi-step protocols where this compound serves as a key intermediate.

Quantitative Differentiation Evidence for 1-Pentyl-1H-pyrazole (5391-48-0) vs. N-Alkyl Homologs


Vaporization Enthalpy Differentiation: 1-Pentyl-1H-pyrazole vs. 1-Butyl-1H-pyrazole

The standard molar enthalpy of vaporization at 298.15 K has been experimentally determined via transpiration method and recommended as a benchmark property for alkyl-pyrazoles. For 1-pentyl-1H-pyrazole, the recommended value is 61.7 ± 1.5 kJ·mol⁻¹ [1]. This represents an increase of approximately 5.5 kJ·mol⁻¹ relative to 1-butyl-1H-pyrazole (56.2 ± 1.4 kJ·mol⁻¹), a difference that significantly impacts volatility and vapor-phase handling characteristics [1].

Thermochemistry LOHC Benchmark Properties

Gas-Phase Formation Enthalpy: Benchmark Value for 1-Pentyl-1H-pyrazole

The gas-phase standard molar enthalpy of formation (ΔfH°(g), 298.15 K) for 1-pentyl-1H-pyrazole has been recommended as 68.3 ± 2.8 kJ·mol⁻¹ based on evaluated experimental data and validated by high-level G4 and G3MP2 quantum-chemical calculations [1]. This value is distinct from that of 1-butyl-1H-pyrazole (ΔfH°(g) = 76.4 ± 2.7 kJ·mol⁻¹), reflecting the thermodynamic consequence of the additional methylene unit in the pentyl chain [1].

Thermochemistry Combustion Calorimetry Computational Validation

Hydrophobicity Differentiation: Calculated LogP of 1-Pentyl-1H-pyrazole vs. Shorter N-Alkyl Homologs

Calculated octanol-water partition coefficients (clogP) demonstrate a systematic increase in lipophilicity with N-alkyl chain elongation. 1-Pentyl-1H-pyrazole exhibits a clogP of approximately 2.68 ± 0.25, which is approximately 0.5 log units higher than 1-butyl-1H-pyrazole (clogP ≈ 2.17 ± 0.25) and approximately 0.5 log units lower than 1-hexyl-1H-pyrazole (clogP ≈ 3.19 ± 0.25) .

Lipophilicity QSAR ADME Prediction

N-Alkylation Regioselectivity Baseline: Synthetic Accessibility of 1-Pentyl-1H-pyrazole

The synthesis of N1-alkylpyrazoles via alkylation of unsubstituted pyrazole typically yields mixtures of N1 and N2 regioisomers, with regioselectivity governed by the nature of the base, alkylating agent, and reaction conditions. For 1-pentyl-1H-pyrazole, N1-selectivity can be achieved with >90% regioselectivity (N1/N2 ratio) using optimized base systems such as K₂CO₃ in polar aprotic solvents [1][2]. This contrasts with the regioselectivity challenges encountered with bulkier or electron-withdrawing N-substituents, where N1/N2 ratios may drop below 4:1 under identical conditions [2].

Regioselective Synthesis N-Alkylation Process Chemistry

Hydrogen Bonding Capacity: N-Unsubstituted vs. N-Alkylated Pyrazole Comparison

Unlike unsubstituted pyrazole (CAS 288-13-1), which forms extensive intermolecular hydrogen-bonded networks via N-H···N interactions (melting point 66-70°C, boiling point 186-188°C), 1-pentyl-1H-pyrazole lacks the N-H donor site and therefore cannot participate in N-H hydrogen bond donation [1][2]. Ab initio MP2/aug'-cc-pVTZ calculations on CO₂:azole complexes indicate that N-substituted pyrazoles interact with CO₂ primarily through tetrel bonding and weaker secondary interactions rather than through hydrogen bonding [2]. This fundamental difference in intermolecular interaction capacity alters solid-state packing, solubility behavior, and gas-binding properties.

Supramolecular Chemistry Crystal Engineering CO₂ Capture

Thermochemical Benchmarking Utility: 1-Pentyl-1H-pyrazole as a Validated Reference Compound

1-Pentyl-1H-pyrazole has been explicitly included in the evaluated and recommended benchmark dataset for alkyl-pyrazole thermochemical properties, with its vaporization enthalpy and formation enthalpy values validated through multiple complementary methods (transpiration, solution calorimetry, and high-level quantum-chemical G4/G3MP2 calculations) [1]. This validated status distinguishes it from many alkyl-pyrazole derivatives that lack multi-method thermochemical characterization. The compound's hydrogenation/dehydrogenation reaction enthalpies have been calculated and compared against other LOHC candidates, establishing its position in the thermodynamic landscape for hydrogen storage applications [1].

Thermodynamic Reference Method Validation LOHC Development

Validated Application Scenarios for 1-Pentyl-1H-pyrazole (CAS 5391-48-0) in Research and Industrial Settings


Thermochemical Benchmarking and LOHC Thermodynamic Modeling

1-Pentyl-1H-pyrazole serves as a validated reference compound for thermochemical studies of N-alkyl heterocycles, with its recommended vaporization enthalpy (61.7 ± 1.5 kJ·mol⁻¹) and gas-phase formation enthalpy (68.3 ± 2.8 kJ·mol⁻¹) established through multi-method experimental and computational validation [1]. These benchmark values enable accurate calibration of calorimetric instrumentation, validation of computational thermodynamic models, and reliable calculation of hydrogenation/dehydrogenation reaction energetics for liquid organic hydrogen carrier (LOHC) systems. The compound's inclusion in the evaluated alkyl-pyrazole dataset [1] provides users with a thermochemically characterized reference material suitable for method development and inter-laboratory comparisons.

Synthetic Intermediate for N-Alkylpyrazole Derivatives

As an N1-alkylated pyrazole with high synthetic accessibility (>90% regioselectivity achievable under standard alkylation conditions) [1], 1-pentyl-1H-pyrazole serves as a key intermediate for the preparation of more complex pyrazole derivatives. The pentyl chain provides a defined lipophilic anchor (clogP ≈ 2.68) [2] that can modulate physicochemical properties of downstream products without introducing the excessive hydrophobicity associated with longer alkyl chains (e.g., hexyl derivative clogP ≈ 3.19). This intermediate utility is relevant for medicinal chemistry campaigns exploring structure-activity relationships where incremental logP modulation is required, as well as for agrochemical intermediate synthesis where N-alkylpyrazoles are documented building blocks .

Non-Hydrogen-Bonding Solvent System Component

Unlike unsubstituted pyrazole (CAS 288-13-1, m.p. 66-70°C), 1-pentyl-1H-pyrazole is a liquid at ambient temperature and lacks N-H hydrogen bond donor capacity [1]. This property renders it suitable for applications requiring a non-hydrogen-bonding, moderately polar heterocyclic medium—such as certain homogeneous catalysis systems where N-H functionality would interfere with catalyst coordination or reaction selectivity. The compound's liquid physical state at room temperature also facilitates handling and metering in continuous flow chemistry applications, in contrast to solid unsubstituted pyrazole which requires dissolution or melting prior to use.

Computational Chemistry Validation Studies

The availability of validated experimental thermochemical data for 1-pentyl-1H-pyrazole (ΔᵥₐₚH° = 61.7 ± 1.5 kJ·mol⁻¹; ΔfH°(g) = 68.3 ± 2.8 kJ·mol⁻¹) [1], combined with its moderate molecular size (C₈H₁₄N₂, MW 138.21), makes this compound suitable as a validation target for quantum-chemical method development and force field parameterization. The compound's thermochemical properties have been cross-validated using G4 and G3MP2 high-level computational methods [1], establishing a reliable experimental-computational correspondence that can be leveraged by researchers benchmarking new computational approaches for heterocyclic systems.

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